![molecular formula C20H19FN4O2S B6130241 3-fluoro-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6130241.png)
3-fluoro-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide
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Overview
Description
3-fluoro-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide, also known as FPTB, is a small molecule inhibitor that has been developed for the treatment of various diseases. It has been shown to have potent inhibitory activity against several enzymes, including protein kinases, phosphodiesterases, and proteases.
Mechanism of Action
3-fluoro-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide inhibits the activity of several enzymes by binding to their active sites. It has been shown to have potent inhibitory activity against protein kinases, which are involved in the regulation of cell growth and proliferation. 3-fluoro-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide also inhibits the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways. In addition, 3-fluoro-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been shown to inhibit the activity of proteases, which are involved in the breakdown of proteins in the body.
Biochemical and Physiological Effects:
3-fluoro-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. 3-fluoro-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has also been shown to have a positive effect on cardiovascular function by reducing blood pressure and improving cardiac function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-fluoro-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide in lab experiments is its potent inhibitory activity against several enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using 3-fluoro-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is its potential toxicity. It is important to use appropriate safety precautions when handling 3-fluoro-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide in the lab.
Future Directions
There are several future directions for the study of 3-fluoro-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide. One area of research is the development of more potent and selective inhibitors of specific enzymes. Another area of research is the investigation of the potential use of 3-fluoro-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide in combination with other drugs for the treatment of various diseases. Finally, the development of new delivery methods for 3-fluoro-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide may also be an area of future research.
Synthesis Methods
The synthesis of 3-fluoro-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide involves several steps. The first step involves the preparation of 3-fluoro-N-(4-nitrophenyl)benzamide, which is then reacted with 1-(3-thienylcarbonyl)piperidine to form 3-fluoro-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide. The final product is obtained after purification using column chromatography.
Scientific Research Applications
3-fluoro-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent inhibitory activity against several enzymes, including protein kinases, phosphodiesterases, and proteases. 3-fluoro-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been investigated for its potential use in the treatment of cancer, inflammatory diseases, and cardiovascular diseases. Several studies have demonstrated that 3-fluoro-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide can inhibit the growth of cancer cells and reduce inflammation in animal models.
properties
IUPAC Name |
3-fluoro-N-[2-[1-(thiophene-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S/c21-16-3-1-2-14(12-16)19(26)23-18-4-8-22-25(18)17-5-9-24(10-6-17)20(27)15-7-11-28-13-15/h1-4,7-8,11-13,17H,5-6,9-10H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMVMXHTAXCYRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=CC=N2)NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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